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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)phenol
CAS No.: 100238-55-9
Cat. No.: B012394
Get Quote
. J

Technical Monograph: 4-(2-Chloroethoxy)phenol

Executive Summary 4-(2-Chloroethoxy)phenol (CAS 100238-55-9) is a specialized
bifunctional aromatic building block characterized by a phenolic hydroxyl group and a
chloroethyl ether moiety. Its structural duality allows for orthogonal functionalization—exploiting
the nucleophilic nature of the phenol and the electrophilic potential of the alkyl chloride. This
compound serves as a critical intermediate in the synthesis of pharmaceutical agents,
particularly in the development of tyrosine kinase inhibitors and estrogen receptor modulators,
as well as in advanced polymer chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a hydroquinone core mono-alkylated with a 2-chloroethyl group. This
asymmetry is vital; it breaks the symmetry of hydroquinone, allowing for step-wise synthesis of
complex heterocycles or linkers.
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Property Data

IUPAC Name 4-(2-Chloroethoxy)phenol

CAS Number 100238-55-9

Molecular Formula CsHoCIO2

Molecular Weight 172.61 g/mol

SMILES Oclccc(OCCClccl

InChl Key YMIYHUNATGXCNV-UHFFFAOYSA-N
Structural Class Halogenated Phenol Ether

Physical Properties Profile

The physical behavior of 4-(2-Chloroethoxy)phenol is dominated by hydrogen bonding
(donor/acceptor) from the phenol group and dipole-dipole interactions from the chloro-ether
linkage.
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Parameter Value / Description Source / Note

Standard ambient conditions

Physical State Solid (Crystalline Powder) o
N ) Predicted based on group
Boiling Point ~301.8°C (at 760 mmHq) o
contribution methods [2]
Density 1.235 g/cm3 Predicted [2]
Flash Point 136.3°C Closed Cup (Predicted) [2]
Negligible volatility at room
Vapor Pressure 0.001 mmHg (at 25°C)
temp [2]
- Hydrophobic aromatic ring
Solubility (Water) Low (< 1 g/L) )
dominates
N ] ) Soluble in Methanol, DMSO,
Solubility (Organic) High
Acetone, Ethyl Acetate
pKa (Phenol) ~9.9 Typical for p-alkoxy phenols

Critical Analysis: Experimental melting point data for this specific CAS is scarce in public
literature, often leading to confusion with related chlorophenols. Based on structural analogs
(e.g., 4-methoxyphenol, MP ~56°C), this compound is expected to be a solid with a melting
range likely between 50°C and 80°C, depending on purity. Researchers should determine the
melting point experimentally for each batch to ensure purity.

Synthesis & Production

The most robust synthetic route involves the Williamson ether synthesis using hydroquinone
and a 1,2-dihaloethane. The challenge lies in preventing di-alkylation (forming 1,4-bis(2-
chloroethoxy)benzene).

Reaction Causality:

o Excess Hydroquinone: A 3:1 or 4:1 molar excess of hydroquinone is used to statistically
favor mono-alkylation.
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e Leaving Group Selection: 1-Bromo-2-chloroethane is preferred over 1,2-dichloroethane. The
bromide is a better leaving group (

), directing the nucleophilic attack to the specific carbon and leaving the chloride intact for
future reactions.

Synthesis Workflow Diagram

Hydroquinone

(Bcess) [——Leprooraton |
Inte_rmedlate SN2 Attack
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Base Over-alkylation

(K2CO3 or NaOH) 4-(2-Chloroethoxy)phenol (Minor Path) > Bis-ether
P (Target) (Impurity)

1-Bromo-2-chloroethane

Click to download full resolution via product page

Caption: Selective mono-alkylation pathway favoring the target ether via kinetic control.

Experimental Protocol: Mono-Alkylation Strategy

o Setup: Equip a 1L 3-neck Round Bottom Flask (RBF) with a reflux condenser, mechanical
stirrer, and nitrogen inlet.

e Dissolution: Charge Hydroquinone (110 g, 1.0 mol) and Acetone (500 mL). Add Potassium
Carbonate (

, 41.4 g, 0.3 mol). Note: Using less than stoichiometric base relative to hydroquinone
minimizes di-anion formation.

o Addition: Heat to mild reflux (56°C). Add 1-Bromo-2-chloroethane (43 g, 0.3 mol) dropwise
over 1 hour.

¢ Reflux: Maintain reflux for 12—-16 hours. Monitor via TLC (Hexane:EtOAc 7:3).
o Workup:

o Filter off inorganic salts (
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, eXCess

)

o Concentrate the filtrate to remove acetone.

o Resuspend residue in water (acidified to pH 4 with dilute HCI to ensure phenol is
protonated).

o Extract with Ethyl Acetate (3 x 100 mL).

 Purification (Critical Step):
o The crude contains unreacted hydroquinone, product, and trace bis-ether.
o Wash: Extensive water washes remove most unreacted hydroquinone (water soluble).

o Recrystallization: Recrystallize from a mixture of Toluene/Hexane or perform vacuum
distillation (approx. 140-150°C at 0.5 mmHg) to isolate the pure product.

Chemical Reactivity & Applications[2]

The compound's utility stems from its ability to act as a "Janus" molecule—two faces, two
functions.

Reactivity Logic Diagram

4-(2-Chloroethoxy)phenol

Phenolic OH
Nucleophile

Reagent: Sec. Amine (HNR2)
Amino-Alkoxy Aryl
(Drug Scaffold)

Alkyl Chloride

Electrophile Halogen Exchange

Reagent: Nal / Acetone
4-(2-lodoethoxy)phenol
(Finkelstein)

Reagent: NaOH + R-X
O-Alkylated Phenol
(Ether Linkage)
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Caption: Divergent synthesis pathways utilizing the phenolic OH and alkyl chloride moieties.
Key Applications:

o Pharmaceutical Linkers: Used to introduce the -O-CH2-CH2- spacer in drug design. The
chloride can be displaced by amines to form phenoxyethyl-amines, a motif common in
antihistamines and antipsychotics.

o Tyrosine Kinase Inhibitors (TKIs): The phenolic group can mimic the tyrosine residue, while
the alkyl chloride chain allows for covalent attachment to the enzyme or extension into a
hydrophobic pocket [3].

e Polymer Chemistry: Used as a monomer to create functionalized poly(aryl ethers). The
pendant chloride allows for post-polymerization modification (e.g., crosslinking).

Safety & Handling (SDS Summary)
Hazard Classification (GHS):

e Skin Irritation: Category 2 (H315)

e Eye Irritation: Category 2A (H319)[1]

o STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

» Ventilation: All operations involving heating or dust generation must be performed in a fume
hood.

» Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as phenols
can oxidize (darken) over time.
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» National Institutes of Health (NIH) - PubChem.Compound Summary: 4-(2-
Chloroethoxy)phenol. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. carlroth.com:443 [carlroth.com:443]

e To cite this document: BenchChem. [physical and chemical properties of 4-(2-
Chloroethoxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012394/docs#physical-and-chemical-properties-of-4-
2-chloroethoxy-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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